Cas no 197239-59-1 (3-(3,5-difluorophenyl)prop-2-yn-1-ol)
3-(3,5-difluorophenyl)prop-2-yn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propyn-1-ol, 3-(3,5-difluorophenyl)-
- 3-(3,5-difluorophenyl)prop-2-yn-1-ol
- SCHEMBL6786135
- starbld0020944
- AKOS004116674
- 3-(3,5-Difluoro-phenyl)-prop-2-yn-1-ol, 97%
- 3-(3,5-Difluoro-phenyl)-prop-2-yn-1-ol
- MFCD08701789
- 197239-59-1
-
- MDL: MFCD08701789
- Inchi: 1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,3H2
- InChI Key: JVDOQUYBPATSEQ-UHFFFAOYSA-N
- SMILES: C(O)C#CC1=CC(F)=CC(F)=C1
Computed Properties
- Exact Mass: 168.03867113Da
- Monoisotopic Mass: 168.03867113Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2Ų
3-(3,5-difluorophenyl)prop-2-yn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB570577-1 g |
3-(3,5-Difluoro-phenyl)-prop-2-yn-1-ol, 97%; . |
197239-59-1 | 97% | 1g |
€1,338.30 | 2023-07-11 | |
| Enamine | BBV-29391327-1.0g |
3-(3,5-difluorophenyl)prop-2-yn-1-ol |
197239-59-1 | 95% | 1.0g |
$492.0 | 2023-02-04 | |
| Enamine | BBV-29391327-2.5g |
3-(3,5-difluorophenyl)prop-2-yn-1-ol |
197239-59-1 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
| Enamine | BBV-29391327-5.0g |
3-(3,5-difluorophenyl)prop-2-yn-1-ol |
197239-59-1 | 95% | 5.0g |
$1291.0 | 2023-02-04 | |
| Enamine | BBV-29391327-10.0g |
3-(3,5-difluorophenyl)prop-2-yn-1-ol |
197239-59-1 | 95% | 10.0g |
$1623.0 | 2023-02-04 | |
| abcr | AB570577-1g |
3-(3,5-Difluoro-phenyl)-prop-2-yn-1-ol, 97%; . |
197239-59-1 | 97% | 1g |
€1285.20 | 2025-04-20 | |
| Enamine | BBV-29391327-1g |
3-(3,5-difluorophenyl)prop-2-yn-1-ol |
197239-59-1 | 95% | 1g |
$492.0 | 2023-10-29 | |
| Enamine | BBV-29391327-5g |
3-(3,5-difluorophenyl)prop-2-yn-1-ol |
197239-59-1 | 95% | 5g |
$1291.0 | 2023-10-29 | |
| Enamine | BBV-29391327-10g |
3-(3,5-difluorophenyl)prop-2-yn-1-ol |
197239-59-1 | 95% | 10g |
$1623.0 | 2023-10-29 | |
| A2B Chem LLC | BA19770-1g |
3-(3,5-Difluoro-phenyl)-prop-2-yn-1-ol |
197239-59-1 | 97% | 1g |
$993.00 | 2024-04-20 |
3-(3,5-difluorophenyl)prop-2-yn-1-ol Suppliers
3-(3,5-difluorophenyl)prop-2-yn-1-ol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-(3,5-difluorophenyl)prop-2-yn-1-ol
Introduction to 3-(3,5-Difluorophenyl)Prop-2-Yn-1-Ol (CAS No. 197239-59-1)
3-(3,5-Difluorophenyl)Prop-2-Yn-1-Ol, also known by its CAS registry number CAS No. 197239-59-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, connected to a propargyl alcohol group (-C≡CCH2OH). The presence of the fluorine atoms introduces electronic effects that enhance the compound's reactivity and make it an attractive substrate for various chemical transformations.
Recent studies have highlighted the potential of 3-(3,5-Difluorophenyl)Prop-2-Yn-1-Ol in the synthesis of advanced materials, particularly in the development of stimuli-responsive polymers and nanomaterials. Researchers have demonstrated that the compound's ability to undergo click chemistry reactions, such as the Huisgen cycloaddition, enables the construction of complex molecular architectures with tailored properties. These findings underscore its importance in modern chemical research and industrial applications.
The synthesis of CAS No. 197239-59-1 typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. For instance, one common approach involves the coupling of a difluorobenzene derivative with an alkyne group using palladium-catalyzed cross-coupling reactions. This method not only ensures high yields but also allows for precise control over the compound's structure, making it amenable to large-scale production.
In terms of physical properties, 3-(3,5-Difluorophenyl)Prop-2-Yn-1-Ol exhibits a melting point of approximately -40°C and a boiling point around 80°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various solution-based reactions. Additionally, the compound's stability under mild conditions ensures its usability in a wide range of chemical processes.
The application of CAS No. 197239-59-1 extends beyond traditional chemical synthesis into emerging areas such as drug delivery systems and bioconjugation technologies. For example, recent research has shown that this compound can serve as a valuable building block for constructing bioactive molecules with enhanced pharmacokinetic profiles. Its ability to participate in both nucleophilic and electrophilic reactions makes it an ideal candidate for designing complex drug molecules with high specificity.
Moreover, the integration of 3-(3,5-Difluorophenyl)Prop-2-Yn-1-Ol into polymer systems has opened new avenues for developing smart materials capable of responding to external stimuli such as light or temperature changes. By incorporating this compound into polymeric networks via click chemistry, scientists have created materials with unprecedented levels of functionality and adaptability.
In conclusion, CAS No. 197239-59-1, or 3-(3,5-Difluorophenyl)Prop-2-Yn-1-Ol, stands as a pivotal molecule in contemporary chemical research due to its unique structure and versatile reactivity. Its role in advancing materials science and drug development continues to grow as researchers uncover new applications and synthesize innovative compounds based on this foundational structure.
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